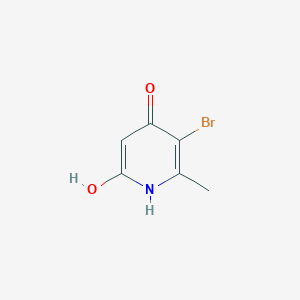
3-bromo-6-hydroxy-2-methyl-1H-pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “3-bromo-6-hydroxy-2-methyl-1H-pyridin-4-one” is a chemical entity listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “3-bromo-6-hydroxy-2-methyl-1H-pyridin-4-one” involves specific reaction conditions and reagents. The preparation methods can vary, but typically include steps such as:
Carbonization Methods: One-step, two-step, hydrothermal, and template methods are commonly used for carbon-based solid acids.
Acidification Types: Sulfonating agents, phosphoric acid, heteropoly acid, and nitric acid are used to modify the carbon source material.
Industrial Production Methods: In industrial settings, the production of compound “this compound” may involve large-scale reactors and controlled environments to ensure consistency and purity. The hydrothermal carbonization method is favored for its lower reaction temperature, shorter reaction time, and higher carbonization yield .
Analyse Chemischer Reaktionen
Types of Reactions: Compound “3-bromo-6-hydroxy-2-methyl-1H-pyridin-4-one” undergoes various chemical reactions, including:
Oxidation: Reaction with oxygen to form oxides.
Reduction: Gain of electrons or decrease in oxidation state.
Substitution: Replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or metals.
Substitution: Halogens or other substituting groups.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while substitution reactions can yield various substituted compounds .
Wissenschaftliche Forschungsanwendungen
Compound “3-bromo-6-hydroxy-2-methyl-1H-pyridin-4-one” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or catalyst in various chemical reactions.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its potential in drug development and treatment of diseases.
Industry: Utilized in manufacturing processes and material science
Wirkmechanismus
The mechanism by which compound “3-bromo-6-hydroxy-2-methyl-1H-pyridin-4-one” exerts its effects involves interactions with molecular targets and pathways. It may bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application .
Vergleich Mit ähnlichen Verbindungen
- Compounds with similar carbon-based structures.
- Compounds used in similar industrial or research applications .
This detailed article provides an overview of compound “3-bromo-6-hydroxy-2-methyl-1H-pyridin-4-one,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
3-bromo-6-hydroxy-2-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-3-6(7)4(9)2-5(10)8-3/h2H,1H3,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXYHRZTZLKJCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C(N1)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C=C(N1)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[5-(2-Oxo-2-pyrrolidin-1-ylethyl)sulfanyltetrazol-1-yl]benzoic acid](/img/structure/B7884148.png)









